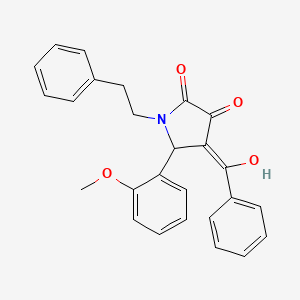
6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, it can activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been found to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It can be difficult to synthesize and purify, and it may not be effective in all types of cancer cells or disease models.
Future Directions
There are several future directions for the study of 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and identify specific targets involved in its anti-tumor and anti-inflammatory effects. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, it may be useful to study the compound in combination with other therapeutic agents to enhance its efficacy. Finally, further studies are needed to determine its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-amino-5-iodobenzophenone with 2-methylphenylacetic acid in the presence of a catalyst. This reaction results in the formation of the desired quinazoline derivative. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Scientific Research Applications
6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In the field of neurology, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
6-iodo-2-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIBNTFGONFSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196195 | |
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4449-73-4 | |
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5430481.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5430486.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)

![7-(3,3-dimethylbutanoyl)-2-[(3-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5430512.png)

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-penten-1-one](/img/structure/B5430522.png)

![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5430557.png)